molecular formula C16H26N2O4 B5713682 2-[4-[(3,4,5-Trimethoxyphenyl)methyl]piperazin-1-yl]ethanol

2-[4-[(3,4,5-Trimethoxyphenyl)methyl]piperazin-1-yl]ethanol

Cat. No.: B5713682
M. Wt: 310.39 g/mol
InChI Key: VBOHOAFGQLCOFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-[(3,4,5-Trimethoxyphenyl)methyl]piperazin-1-yl]ethanol is a compound that features a piperazine ring substituted with a 3,4,5-trimethoxyphenylmethyl group and an ethanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-[(3,4,5-trimethoxyphenyl)methyl]piperazin-1-yl]ethanol typically involves a multi-step process. One common method starts with the preparation of the 3,4,5-trimethoxybenzyl chloride, which is then reacted with piperazine to form the intermediate 1-(3,4,5-trimethoxybenzyl)piperazine. This intermediate is subsequently reacted with ethylene oxide to yield the final product .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors for the ethylene oxide reaction step and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[4-[(3,4,5-Trimethoxyphenyl)methyl]piperazin-1-yl]ethanol can undergo various types of chemical reactions, including:

    Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to modify the piperazine ring or the aromatic ring.

    Substitution: The methoxy groups on the aromatic ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethanol group can yield 2-[4-[(3,4,5-trimethoxyphenyl)methyl]piperazin-1-yl]acetaldehyde or 2-[4-[(3,4,5-trimethoxyphenyl)methyl]piperazin-1-yl]acetic acid .

Scientific Research Applications

2-[4-[(3,4,5-Trimethoxyphenyl)methyl]piperazin-1-yl]ethanol has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-[(3,4,5-Trimethoxyphenyl)methyl]piperazin-1-yl]ethanol is unique due to its combination of a piperazine ring and a trimethoxyphenyl group, which provides a distinct set of biological activities and potential therapeutic applications. Its ability to interact with multiple molecular targets makes it a versatile compound for research and development .

Properties

IUPAC Name

2-[4-[(3,4,5-trimethoxyphenyl)methyl]piperazin-1-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O4/c1-20-14-10-13(11-15(21-2)16(14)22-3)12-18-6-4-17(5-7-18)8-9-19/h10-11,19H,4-9,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBOHOAFGQLCOFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)CN2CCN(CC2)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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